Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 191024-16-5
VCID: VC20915381
InChI: InChI=1S/C11H13NO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6,12H2,1H3
SMILES: CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate

CAS No.: 191024-16-5

Cat. No.: VC20915381

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate - 191024-16-5

Specification

CAS No. 191024-16-5
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate
Standard InChI InChI=1S/C11H13NO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6,12H2,1H3
Standard InChI Key HLKRRQKWCIYCOW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2
Canonical SMILES CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2

Introduction

Chemical Identity and Structure

Ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate is a benzodioxine derivative characterized by an amino group at the 8-position and an ethyl carboxylate at the 5-position. The compound features a 1,4-dioxine ring fused to a benzene core, creating a heterocyclic structure with significant pharmacological potential.

Basic Identification Parameters

ParameterValue
CAS Number191024-16-5
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.22 g/mol
IUPAC Nameethyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate
InChIInChI=1S/C11H13NO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6,12H2,1H3
InChIKeyHLKRRQKWCIYCOW-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C2C(=C(C=C1)N)OCCO2
The compound has multiple synonyms in the scientific literature, including "ethyl 8-amino-2,3-dihydrobenzo[b] dioxine-5-carboxylate" and "8-amino-2,3-dihydrobenzo dioxine-5-carboxylic acid ethyl ester" .

Physical and Chemical Properties

Ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate presents as a white solid with distinctive physicochemical properties that influence its handling, storage, and application in research contexts.

Physical Properties

Synthesis and Preparation Methods

The synthesis of ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate typically involves a multi-step process starting from appropriately substituted benzoic acid derivatives. Based on related synthetic pathways described in the literature, the general approach follows several key reactions.

General Synthetic Pathway

The synthesis pathway can be inferred from related benzodioxine derivatives, particularly from the synthesis of compound 4 (2,3-dihydrobenzo[b] dioxine-5-carboxamide) described in research literature :

  • Esterification of an appropriately substituted benzoic acid with concentrated sulfuric acid in refluxing methanol

  • Alkylation with 1,2-dibromoethane in the presence of potassium carbonate to form the cyclic benzodioxine structure

  • Selective nitration followed by reduction to introduce the amino group

  • Hydrolysis and re-esterification to obtain the ethyl ester derivative
    This synthetic route allows for regioselective introduction of functional groups and can be modified to produce various analogues with different substitution patterns .

SupplierProduct NumberPurityPackage SizePrice (USD)*
AK Scientific9929AANot specified250mg$637
American Custom ChemicalsCHM007805795.00%5g$2,887.50
Alichem191024165Not specified250mg$479
CrysdotCD1117616995+%1g$772
ChemenuCM15668695%1g$825
*Pricing data as of December 2021
Commercial samples typically have a purity of 95-98%, making them suitable for most research applications . The compound is primarily sold for research purposes, with restrictions against human or veterinary use explicitly stated by suppliers.

Biological Activity and Research Applications

Ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate has significant relevance in medicinal chemistry research, particularly in the context of PARP1 inhibitor development.

Role in PARP1 Inhibitor Development

PARP1 (Poly(ADP-ribose)polymerase 1) is an important anticancer drug target that plays a critical role in single-strand DNA break repair processes. Compounds structurally related to ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate have demonstrated activity as PARP1 inhibitors .
Research indicates that the closely related compound 4 (2,3-dihydrobenzo[b] dioxine-5-carboxamide) exhibited an IC₅₀ value of 5.8 μM in PARP1 enzyme assays. This compound was identified through high-throughput virtual screening of the Maybridge small molecule library using a PARP1-benzimidazole-4-carboxamide crystal structure and pharmacophore model .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving the benzodioxine scaffold have revealed several important insights:

  • The carboxamide group forms critical hydrogen bonding interactions with Gly863/Ser904 in the PARP1 binding site

  • Modifications to the benzodioxine ring size affect PARP1 inhibitory activity

  • Introduction of substituents at various positions can enhance potency and selectivity
    Through analogue synthesis and scaffold hopping strategies on the benzodioxine core structure, researchers identified more potent compounds, including (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-8-carboxamide (compound 49) with an IC₅₀ of 0.082 μM .

Related Compounds and Derivatives

Ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate belongs to a family of structurally related compounds that share the benzodioxine scaffold with various modifications.

Key Structural Analogues

CompoundCAS NumberMolecular FormulaSimilarity Score*
8-Amino-2,3-dihydrobenzo[b] dioxine-5-carboxylic acid hydrochloride1956342-01-0C₉H₁₀ClNO₄0.98
Methyl 8-amino-2,3-dihydrobenzo[b] dioxine-5-carboxylate158504-37-1C₁₀H₁₁NO₄0.95
4-Amino-2-hydroxy-3-isopropoxybenzoic acid1956379-53-5C₁₀H₁₃NO₄0.93
4-Amino-2-hydroxy-3-methoxybenzoic acid101259-10-3C₈H₉NO₄0.93
*Similarity scores as reported in reference
The hydrochloride salt form (8-Amino-2,3-dihydrobenzo[b] dioxine-5-carboxylic acid hydrochloride) and the methyl ester analog (Methyl 8-amino-2,3-dihydrobenzo[b] dioxine-5-carboxylate) represent important derivatives with modified physicochemical properties that may affect solubility, stability, and bioavailability in experimental settings .

Pharmacophore Modeling and Virtual Screening

Research involving compounds structurally related to ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate has employed sophisticated computational methods to identify and optimize PARP1 inhibitors.
The development of pharmacophore models, particularly the AADRR.2 model, has been instrumental in virtual screening campaigns. This model incorporates key features necessary for PARP1 inhibition, including hydrogen bond acceptors (A), hydrogen bond donors (D), and aromatic rings (R) .
In silico screening identified compounds capable of forming hydrogen bonding interactions between the carboxamide group and key residues in the PARP1 binding site (Gly863/Ser904). This computational approach led to the selection of promising compounds for empirical testing in biochemical PARP1 enzyme assays .

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